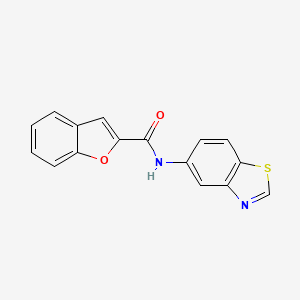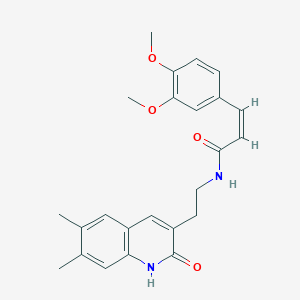![molecular formula C20H19N3OS2 B2357606 2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin CAS No. 439111-34-9](/img/structure/B2357606.png)
2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex heterocyclic compound that belongs to the class of thienopyrimidines.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antiviral properties
Biology: The compound is used in biological assays to understand its effects on various cellular processes.
Industry: It finds applications in the development of new materials with specific electronic properties.
Wirkmechanismus
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .
Mode of Action
The compound interacts with EZH2, inhibiting its function . This inhibition disrupts the methylation process that EZH2 controls, leading to changes in gene expression. The exact nature of these changes depends on the specific genes affected, but they generally result in decreased proliferation and increased apoptosis of cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 at lysine 27 (H3K27). This methylation is a signal for gene repression. By inhibiting EZH2, the compound prevents this methylation, leading to the activation of previously repressed genes .
Result of Action
The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects contribute to its potential as an antitumor agent.
Vorbereitungsmethoden
The synthesis of 2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent such as xylene or toluene, often in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine include other thienopyrimidine derivatives such as:
- Thieno[3,2-d]pyrimidin-4-ones
- Thieno[3,4-b]pyridine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine lies in its specific substituents, which confer distinct reactivity and potential applications.
Eigenschaften
IUPAC Name |
4-ethylsulfanyl-11,13-dimethyl-6-(4-methylphenoxy)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-5-25-20-22-16-15-12(3)10-13(4)21-19(15)26-17(16)18(23-20)24-14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFFLCUTWNYWOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=N1)OC3=CC=C(C=C3)C)SC4=C2C(=CC(=N4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2357529.png)


![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2357536.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)
![1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B2357542.png)
![4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2357543.png)


